![molecular formula C12H10ClNO2 B1469995 1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1506517-99-2](/img/structure/B1469995.png)
1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
- A compound structurally related to 1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid exhibited antimicrobial activity against various bacterial strains, including S. aureus, B. subtilis, A. hydrophila, E. coli, A. baumannii, and M. tuberculosis. This finding suggests potential use in developing antimicrobial agents (Nural et al., 2018).
Structural and Chemical Analysis
- A related pyrrole derivative demonstrated the importance of structural characterization in understanding chemical properties. Such studies are crucial for the development of new chemical entities with potential applications in various scientific fields (Silva et al., 2012).
Antitumoral Potential
- Derivatives of pyrrole, including those related to this compound, have been identified as potential antitumoral agents. Their structures were determined using synchrotron X-ray powder diffraction, highlighting the role of structural analysis in drug development (Silva et al., 2012).
Antimycobacterial Activity
- Pyrrole derivatives have shown significant activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis. The modification of phenyl rings in the pyrrole nucleus was key to enhancing this activity (Biava et al., 2008).
Supramolecular Chemistry
- Pyrrole-2-carboxylates have demonstrated potential as supramolecular synthons in crystal engineering. This application is significant in the field of material science and drug delivery systems (Yin & Li, 2006).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFFBGNZLRWYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(propylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469915.png)
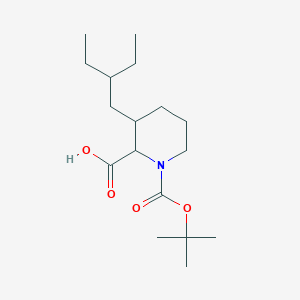
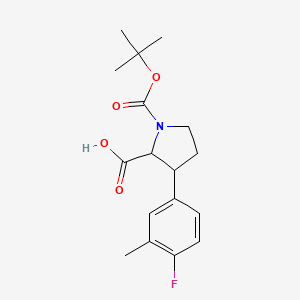

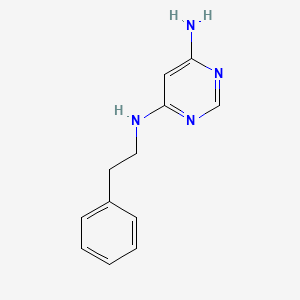
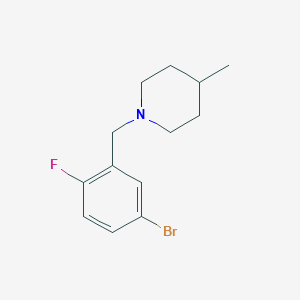
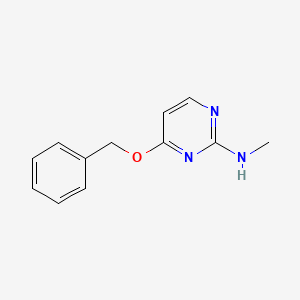

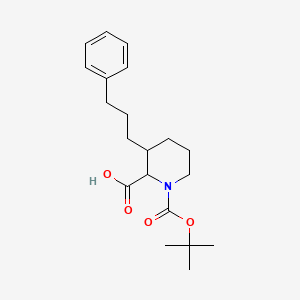
![2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469931.png)
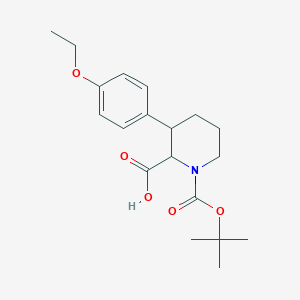
![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)
![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)
